molecular formula C20H21FN4O B15104166 N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B15104166
M. Wt: 352.4 g/mol
InChI Key: NHYDIJBTVPYGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a fused cyclopenta-pyrazolo-pyridine core. The molecule includes a 4-fluorobenzyl carboxamide group and a propan-2-yl substituent, both of which influence its physicochemical and pharmacological properties. Fluorinated aromatic systems, such as the 4-fluorobenzyl moiety, are known to enhance metabolic stability and modulate lipophilicity, while the propan-2-yl group may introduce steric effects that impact molecular interactions .

Properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C20H21FN4O/c1-12(2)25-19-16(11-23-25)18(15-4-3-5-17(15)24-19)20(26)22-10-13-6-8-14(21)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,26)

InChI Key

NHYDIJBTVPYGDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves multiple steps. One common method includes the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, has been reported for similar compounds. These catalysts facilitate reactions like esterification, acetalization, and transesterification, which could be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Pyrazolo-Pyridine Derivatives

The compound in -(4-fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, shares a pyrazolo-pyridine backbone but lacks the cyclopenta fusion present in the target compound.

Tetrahydroimidazo-Pyridine Derivatives

describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, which features an imidazo-pyridine core. Unlike the target compound’s fused cyclopenta system, this structure incorporates ester and nitrophenyl groups, significantly increasing polarity and reducing lipophilicity. The melting point (243–245°C) is notably higher than that of the compound (186–189°C), suggesting stronger intermolecular forces due to nitro and cyano groups .

Physicochemical Properties

Property Target Compound (Estimated) Compound Compound
Core Structure Cyclopenta-pyrazolo-pyridine Pyrazolo[3,4-b]pyridine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents 4-fluorobenzyl, propan-2-yl 4-fluorobenzyl, tetrahydro-2H-pyran-4-yl 4-nitrophenyl, cyano, ester
Melting Point (°C) N/A 186–189 243–245
Synthetic Yield (%) N/A 98 51

The higher melting point of the compound likely arises from nitro and cyano groups, which facilitate dipole-dipole interactions and π-stacking. The propan-2-yl group in the target compound may reduce crystallinity compared to the tetrahydro-2H-pyran-4-yl group in , impacting solubility .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The compound exhibits a strong amide carbonyl stretch at 1652 cm⁻¹, a feature expected in the target compound’s carboxamide group. The absence of ester-related peaks (e.g., C=O at ~1700 cm⁻¹) distinguishes it from the compound .
  • NMR : The 4-fluorobenzyl group in both the target and compounds would show characteristic aromatic proton splitting patterns (e.g., doublets near δ 7.2–7.4 ppm). The cyclopenta fusion in the target compound may induce unique ring-current effects, shifting proton environments compared to simpler pyrazolo-pyridines .

Pharmacological Implications

  • Lipophilicity : The cyclopenta fusion in the target compound likely increases lipophilicity compared to ’s polar imidazo-pyridine, enhancing membrane permeability.
  • Bioactivity : Fluorinated aromatic systems (common in , and 5) are prevalent in kinase inhibitors and GPCR modulators. The propan-2-yl group may confer selectivity over bulkier substituents like tetrahydro-2H-pyran-4-yl () .

Biological Activity

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article summarizes the available research findings, including biological assays and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex bicyclic structure that incorporates a pyrazolo[4,3-e]pyridine moiety. Its molecular formula is C16H19FN4OC_{16}H_{19}FN_4O with a molecular weight of approximately 334.35 g/mol. The presence of the 4-fluorobenzyl group is significant for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of similar compounds within the pyrazolo family. For instance, compounds with structural similarities have shown moderate to significant anti-proliferative activities against various cancer cell lines:

  • Aurora Kinase Inhibition : Compounds structurally related to this compound have been evaluated for their inhibitory effects on Aurora A and B kinases. For example, one derivative exhibited IC50 values of 46.2 nM for Aurora A and 37.6 nM for Aurora B, demonstrating potent enzymatic activity .
  • Cell Cycle Arrest : The same study indicated that these compounds could induce G2/M cell cycle arrest and apoptosis in cancer cell lines such as MKN-45 and SNU-5 .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition:

  • Tyrosinase Inhibition : Related compounds have shown potential as inhibitors of tyrosinase enzymes involved in melanin biosynthesis. For example, derivatives containing the 4-fluorobenzyl group demonstrated competitive inhibition with low cytotoxicity against B16F10 melanoma cells .

Structure-Activity Relationship (SAR)

The presence of the 4-fluorobenzyl moiety appears to enhance the biological activity of these compounds. The following table summarizes key structural features and their corresponding biological activities:

Compound StructureKey FeaturesBiological ActivityIC50 Values
Pyrazolo[4,3-e]pyridine derivatives4-fluorobenzyl groupAurora A/B inhibition46.2 nM (A), 37.6 nM (B)
Tyrosinase inhibitors4-fluorobenzyl piperazineAntimelanogenic effectsLow micromolar concentrations

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized and evaluated for their anti-cancer properties against various tumor cell lines. These studies emphasize the importance of structural modifications in enhancing biological activity .
  • Pharmacokinetic Profiles : Compounds similar to this compound have been shown to possess favorable pharmacokinetic profiles (F = 63.8%), indicating good absorption and distribution characteristics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.